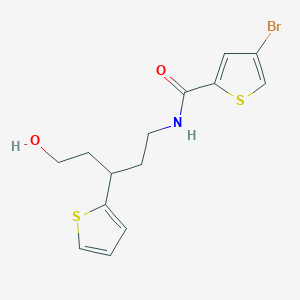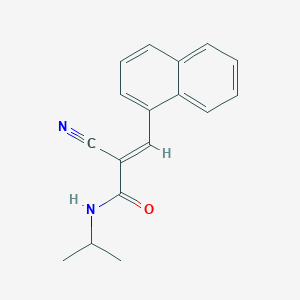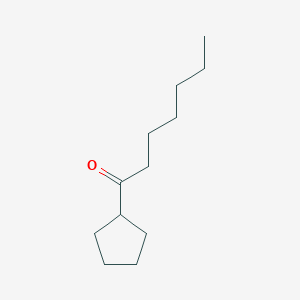
4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of “4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis
The molecular structure of “4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide” includes a bromo functionality at position 4, an aldehyde group in position 3, and an amide group at position 2 . The presence of these functional groups allows for facile downhill derivation, as well as handles that themselves can be derivatized to the target material .Scientific Research Applications
Organic Semiconductors and Electronics
Thiophene derivatives, including our compound of interest, are crucial in the development of organic semiconductors. Their π-conjugated structures allow for efficient charge transport, making them ideal for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Researchers have explored various modifications of the thiophene core to enhance electronic properties and achieve better device performance.
Medicinal Chemistry
Thiophene-based molecules exhibit intriguing pharmacological properties. Our compound’s structural features make it a potential candidate for drug development. Some notable applications include:
- Anticancer Properties : Certain thiophene derivatives have demonstrated anticancer activity . Researchers investigate their mechanisms of action and explore their potential as novel chemotherapeutic agents.
- Anti-Inflammatory and Analgesic Effects : Thiophenes may act as anti-inflammatory agents, providing relief from pain and inflammation .
- Antimicrobial Activity : Thiophenes have been studied for their antimicrobial properties . Our compound could be part of this exciting research.
Corrosion Inhibition
Thiophene derivatives serve as effective corrosion inhibitors in industrial chemistry. By forming protective layers on metal surfaces, they prevent corrosion and extend the lifespan of materials . Our compound’s unique structure may contribute to its effectiveness in this application.
Voltage-Gated Sodium Channel Blockers
Articaine, a compound related to our target molecule, contains a 2,3,4-trisubstituted thiophene framework. It is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . Investigating similar properties in our compound could lead to novel therapeutic applications.
Material Science and OLEDs
Thiophenes find use in material science, particularly in the fabrication of OLEDs . Their ability to emit light efficiently makes them valuable components in display technologies. Researchers explore novel derivatives to enhance OLED performance.
Other Biological Effects
Thiophenes have been associated with antihypertensive and anti-atherosclerotic properties . Investigating our compound’s effects on cardiovascular health could yield valuable insights.
Future Directions
The future directions for “4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their pharmacological properties . Additionally, new directed derivations that have not previously been reported could lead to the synthesis of new characterized derivatives .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it is plausible that this compound may interact with a range of biological targets.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that this compound may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with thiophene derivatives, it is likely that this compound may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
4-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2S2/c15-11-8-13(20-9-11)14(18)16-5-3-10(4-6-17)12-2-1-7-19-12/h1-2,7-10,17H,3-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNANMFVJBHWXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC(=CS2)Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2591712.png)
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591713.png)
![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2591714.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2591715.png)
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2591717.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2591719.png)
![2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2591721.png)




![Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2591730.png)
![N-(4-Fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2591731.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid](/img/structure/B2591733.png)